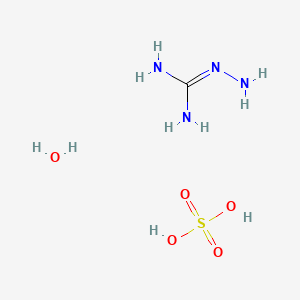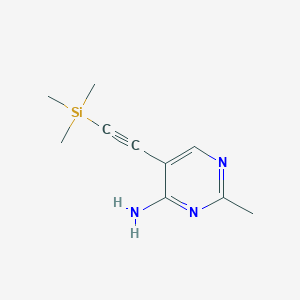
6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine can be achieved through several methods. One common approach involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and guanidine hydrochloride. The reaction is typically carried out under microwave irradiation, phase transfer catalysis, or using biocatalysts to enhance efficiency and yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide an efficient and cost-effective method for the production of dihydropyrimidinone analogs .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism by which 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. Molecular docking studies have shown that the compound can bind to target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1,6-Diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one: This compound shares a similar pyrimidine core structure and exhibits comparable reactivity in chemical reactions.
4-Imino-6-substituted-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones: These compounds also belong to the pyrimidine family and have similar biological activities.
Uniqueness: 6-Imino-1-methyl-1,6-dihydropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C5H8N4 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
6-imino-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H8N4/c1-9-3-8-4(6)2-5(9)7/h2-3,7H,6H2,1H3 |
InChI-Schlüssel |
RAQDALKGEDGHRY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=CC1=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)






![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)


![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)



